molecular formula C24H28N6O2 B2994021 (4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021115-22-9

(4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2994021
CAS No.: 1021115-22-9
M. Wt: 432.528
InChI Key: KYIWEANORILFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex synthetic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. It features a piperazine core, a heterocycle frequently employed in drug design due to its favorable impact on a molecule's physicochemical properties and its versatility as a scaffold for arranging diverse pharmacophoric groups . This specific structure incorporates multiple nitrogen-containing heterocycles, including pyridazine and pyridine rings, connected through a methanone linker, a pattern observed in bioactive molecules targeting various therapeutic areas. Compounds with piperazine cores and similar structural frameworks are extensively investigated as modulators of key biological targets, such as protein kinases and ion channels . For instance, closely related (6-aminopyridin-3-yl)(piperazin-1-yl)methanone derivatives have been identified as potent and selective TRPV4 (Transient Receptor Potential Vanilloid 4) channel antagonists, showing promising analgesic effects in models of mechanical hyperalgesia, highlighting their potential for pain treatment research . Furthermore, N-arylpiperazine derivatives are common in many approved therapeutics, with synthetic methods like Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) frequently utilized in their preparation . This reagent serves as a valuable building block for researchers developing novel therapeutic agents, particularly in oncology and neuroscience. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-2-3-17-32-21-8-6-19(7-9-21)24(31)30-15-13-29(14-16-30)23-11-10-22(27-28-23)26-20-5-4-12-25-18-20/h4-12,18H,2-3,13-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWEANORILFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

This structure features a butoxyphenyl group linked to a piperazine moiety, which is further connected to a pyridazinyl group containing a pyridin-3-ylamino substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit significant antitumor effects. For instance, derivatives with piperazine and pyridazine structures have shown promise in inhibiting cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Study:
In a study evaluating the antitumor activity of pyridazine derivatives, it was found that compounds with structural similarities to our target compound inhibited tumor growth in vitro and in vivo models, demonstrating IC50 values in the low micromolar range. This suggests potential efficacy in cancer therapy .

Antioxidant Properties

The antioxidant activity of related phenolic compounds has been well-documented. Compounds containing phenolic moieties often exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings:
A systematic evaluation of (4-hydroxyphenyl)piperazine derivatives revealed strong antioxidant activity coupled with low cytotoxicity, suggesting that modifications in the phenolic structure can enhance protective effects against oxidative damage .

Enzyme Inhibition

Enzymatic inhibition is another area where this compound may exhibit activity. The inhibition of enzymes such as tyrosinase (TYR) is crucial for therapeutic applications in hyperpigmentation disorders.

Data Table: Inhibitory Effects on Tyrosinase

CompoundIC50 (μM)Remarks
Compound 13.8Reference compound
Compound 102.5Most potent derivative
Compound 75.0Moderate inhibitor
Compound 116.0Effective but less potent

These findings indicate that derivatives of the target compound could potentially serve as effective tyrosinase inhibitors, making them candidates for treating conditions like melasma or age spots .

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

  • Receptor Interaction : The piperazine and pyridazine moieties may engage with various receptors involved in cell signaling.
  • Radical Scavenging : The phenolic part contributes to radical scavenging capabilities.
  • Enzyme Modulation : By mimicking natural substrates, it may inhibit key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocyclic Core : The target compound uses a pyridazine-pyridine system, while and compounds feature pyrimidine-triazole or triazolo-pyrimidine cores. Pyridazine’s electron-deficient nature may enhance hydrogen bonding compared to pyrimidine derivatives .

Physicochemical and Functional Implications

  • Solubility: The pyridin-3-ylamino group in the target compound introduces hydrogen-bonding capacity, which may offset the lipophilicity of the butoxyphenyl group, enhancing aqueous solubility relative to ’s triazolo-pyrimidine analog .
  • Bioactivity Potential: Structural similarity principles (as per ) suggest that the target compound’s pyridazine core could mimic ATP-binding motifs in kinases, similar to pyrimidine-based kinase inhibitors like imatinib. However, the butoxyphenyl side chain may reduce off-target effects compared to bulkier triazole substituents in .

Methodological Considerations for Similarity Assessment

  • Virtual Screening Metrics: emphasizes that similarity comparisons depend on molecular descriptors (e.g., fingerprints, shape-based alignment). The target compound’s unique pyridazine-pyridine system may yield low Tanimoto similarity scores (<0.4) when compared to pyrimidine/triazole analogs, despite shared piperazine-methanone scaffolds .
  • Biological Relevance : Dissimilarity in heterocyclic cores could lead to divergent target profiles. For example, triazolo-pyrimidines () are often associated with protease inhibition, whereas pyridazines are explored in phosphodiesterase (PDE) targeting .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?

Answer:
The compound can be synthesized via multi-step reactions involving coupling of the pyridazine-piperazine core with the 4-butoxyphenyl moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt for attaching the piperazine-pyridazine intermediate to the butoxyphenyl carbonyl group .
  • Characterization : Intermediates are validated using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and HPLC. For example, 1H-NMR^1 \text{H-NMR} peaks at δ 7.2–8.1 ppm confirm aromatic protons, while HPLC retention times (e.g., 11.5–11.6 minutes) ensure purity (>95%) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers .
  • Waste disposal : Follow institutional guidelines for hazardous organic waste .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while EtOAc/hexane mixtures improve crystallization .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) can accelerate coupling reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine alkylation .
  • Monitoring : Use TLC or in-line HPLC to track reaction progress and adjust parameters in real-time .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Answer:

  • Cross-validation : Compare 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} with computational predictions (e.g., ChemDraw simulations) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ±1 ppm mass error).
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by mapping proton-proton and carbon-proton correlations .
  • Chromatographic retention indices : Use Kovacs indices to verify compound identity against known standards .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% peak area) .
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity.
  • FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1}) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced: How can researchers design stability studies to evaluate degradation under varying conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolyzed amide bonds).
  • Statistical design : Apply ANOVA to assess significance of factors like temperature or pH on stability .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Advanced: What strategies mitigate hygroscopicity or solubility challenges during formulation?

Answer:

  • Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Lyophilization : Remove water under vacuum to stabilize hygroscopic powders.
  • Co-solvents : Use DMSO:water mixtures (e.g., 10:90 v/v) for in vitro assays to maintain solubility without denaturing proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.